molecular formula C6H12N2O B2369898 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one CAS No. 1493605-67-6

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2369898
CAS No.: 1493605-67-6
M. Wt: 128.175
InChI Key: YUTLQJWEGKHPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H12N2O. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanamine . This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring that imparts specific chemical properties.

Preparation Methods

The synthesis of 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine with an appropriate acetylating agent. One common method involves the reaction of azetidine with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually require a controlled temperature to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways in the nervous system .

Comparison with Similar Compounds

1-[3-(aminomethyl)azetidin-1-yl]ethan-1-one can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(aminomethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTLQJWEGKHPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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